![molecular formula C30H39NO3 B024143 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- CAS No. 862913-13-1](/img/structure/B24143.png)
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Overview
Description
Synthesis Analysis
The synthesis of related eicosatetraenoic acid derivatives involves complex organic reactions, showcasing the compound's synthesis versatility. Khanapure et al. (1998) described the total synthesis of a closely related compound, highlighting the intricate steps required to form these molecules (Khanapure, Powell, & Rokach, 1998). Similarly, Adlof and Emken (1987) demonstrated the preparation of methyl eicosadienoate derivatives, emphasizing the precision in the introduction of deuterium atoms through reduction reactions (Adlof & Emken, 1987).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. The work by Grazul et al. (2014), which explored the synthesis and characterization of metal(II) complexes with chromone derivatives, provides insight into the structural intricacies and the potential for forming complex compounds (Grazul, Sigel, Maake, Besic-Gyenge, Lorenz, Mayer, Czyż, & Budzisz, 2014).
Chemical Reactions and Properties
The compound's reactivity and interactions are highlighted in studies focusing on synthesis routes and the formation of novel derivatives. Schmidt et al. (1995) provided an example of the biomimetic synthesis of benzopyran derivatives, showing the compound's capacity for chemical transformations and the generation of structural isomers (Schmidt, Neugebauer, Winterhalter, & Schreier, 1995).
Scientific Research Applications
Pharmacological Characterization
- Vasodilator Action: A study by Lam et al. (2007) found that N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, a derivative of 5,8,11,14-Eicosatetraenamide, induces dose-dependent increases in blood flow in rat knee joints, involving hydrolysis by FAAH, COX-derived eicosanoids, and activation of TRPV1 receptors (Lam, Luk, & Ng, 2007).
Synthetic and Isotope Labeling Studies
- Selective Isotope Labeling: Xie et al. (2002) developed a synthetic pathway for selectively introducing 15N and 13C isotopes into the anandamide molecule, aiding in structural studies and receptor binding assays (Xie et al., 2002).
Biochemical Effects and Metabolism
- Biological Activity in Neutrophils: Powell et al. (1996) reported that the metabolites of 5-oxo-6,8,11,14-eicosatetraenoic acid (a related compound) affect cytosolic calcium levels in neutrophils, suggesting a role in inflammatory responses (Powell et al., 1996).
Chemical Synthesis and Structural Analysis
- Preparation of Enantiomers: Ivanov et al. (2002) explored the synthesis of 16-hydroxy-5,8,11,14-eicosatetraenoic acid enantiomers, related to 5,8,11,14-Eicosatetraenamide, for use in lipoxygenase substrate studies (Ivanov et al., 2002).
Therapeutic Potential in Asthma
- OXE Receptor and Asthma: Jones (2005) suggested that the OXE receptor, which is stimulated by 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, a similar compound, might be a therapeutic target for asthma, highlighting its role in eosinophil migration and airway inflammation (Jones, 2005).
Receptor Activation and Antagonism Studies
- OXE Receptor Antagonists: Patel et al. (2014) reported on the synthesis and stereochemistry of potent OXE receptor antagonists, potentially relevant for diseases like asthma and allergic rhinitis (Patel et al., 2014).
Mechanism of Action
Target of Action
The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .
Mode of Action
AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .
Biochemical Pathways
The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .
Pharmacokinetics
It is soluble in dmso to 50 mm , which may influence its bioavailability.
Result of Action
The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .
Action Environment
It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBUDMTXHWSHB-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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